molecular formula C16H18ClNO3S B288538 N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide

N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide

Cat. No. B288538
M. Wt: 339.8 g/mol
InChI Key: OEPIWOIOZJSSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide is not well understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in a variety of physiological processes, including acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to have a protective effect on the liver in animal models of liver injury.

Advantages and Limitations for Lab Experiments

N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has been shown to have a variety of biological activities, making it a useful tool for studying the mechanisms of various physiological processes.
However, there are also some limitations to the use of N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide in lab experiments. It has relatively low water solubility, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide. One area of research could focus on the synthesis of new compounds based on N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide, with the goal of developing compounds with improved biological activity. Another area of research could focus on elucidating the mechanism of action of N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide, with the goal of identifying new targets for drug development. Finally, research could focus on the development of new methods for the synthesis of N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide, with the goal of improving the yield and scalability of the synthesis process.

Synthesis Methods

N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with benzylamine to form N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The yield of the reaction is typically around 80%.

Scientific Research Applications

N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. In addition, N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has been used as a starting material in the synthesis of other biologically active compounds.

properties

Product Name

N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-3-21-15-9-12(2)14(17)10-16(15)22(19,20)18-11-13-7-5-4-6-8-13/h4-10,18H,3,11H2,1-2H3

InChI Key

OEPIWOIOZJSSHB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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